Cas no 2227706-04-7 ((2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol)

(2S)-4-(3-Chloro-2-fluorophenyl)butan-2-ol is a chiral secondary alcohol featuring a fluorinated and chlorinated aromatic moiety. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of both chloro and fluoro substituents on the phenyl ring enhances its utility in medicinal chemistry, particularly in the design of bioactive molecules with improved metabolic stability and binding affinity. The butanol linker provides flexibility for further functionalization. This compound is typically synthesized under controlled conditions to maintain optical purity, and its well-defined structure supports reproducibility in research applications. Suitable for use in organocatalysis and ligand design.
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol structure
2227706-04-7 structure
Product name:(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
CAS No:2227706-04-7
MF:C10H12ClFO
MW:202.653085708618
CID:5846457
PubChem ID:165723043

(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
    • 2227706-04-7
    • EN300-1997822
    • Inchi: 1S/C10H12ClFO/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-4,7,13H,5-6H2,1H3/t7-/m0/s1
    • InChI Key: CZUZAMQWKPIPTJ-ZETCQYMHSA-N
    • SMILES: ClC1=CC=CC(=C1F)CC[C@H](C)O

Computed Properties

  • Exact Mass: 202.0560709g/mol
  • Monoisotopic Mass: 202.0560709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 3

(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1997822-5.0g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
5g
$4475.0 2023-05-31
Enamine
EN300-1997822-0.05g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
0.05g
$587.0 2023-09-16
Enamine
EN300-1997822-0.1g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
0.1g
$615.0 2023-09-16
Enamine
EN300-1997822-10g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
10g
$3007.0 2023-09-16
Enamine
EN300-1997822-10.0g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
10g
$6635.0 2023-05-31
Enamine
EN300-1997822-1.0g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
1g
$1543.0 2023-05-31
Enamine
EN300-1997822-1g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
1g
$699.0 2023-09-16
Enamine
EN300-1997822-2.5g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
2.5g
$1370.0 2023-09-16
Enamine
EN300-1997822-0.25g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
0.25g
$642.0 2023-09-16
Enamine
EN300-1997822-0.5g
(2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol
2227706-04-7
0.5g
$671.0 2023-09-16

Additional information on (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol

Research Brief on (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol (CAS: 2227706-04-7): Recent Advances and Applications

The compound (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol (CAS: 2227706-04-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral alcohol derivative, characterized by its unique fluorophenyl and chloro substituents, has shown promising potential in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol using a novel biocatalytic approach. The researchers employed engineered ketoreductases to achieve high enantioselectivity (>99% ee) and excellent yield (92%). This advancement addresses previous challenges in the stereoselective synthesis of this compound, which is crucial for its pharmacological activity. The study also revealed that the (2S)-enantiomer exhibits significantly higher biological activity compared to its (2R)-counterpart, emphasizing the importance of chiral purity in drug development.

Pharmacological investigations have uncovered that (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol acts as a potent modulator of γ-aminobutyric acid (GABA) receptors. In vitro studies using patch-clamp electrophysiology demonstrated its ability to enhance GABAA receptor function at nanomolar concentrations, suggesting potential applications in anxiety disorders and epilepsy. Notably, the compound showed subtype selectivity for α2/α3-containing GABAA receptors, which may translate to reduced sedative effects compared to classical benzodiazepines.

Recent preclinical studies have explored the anti-inflammatory properties of (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol. A 2024 publication in Biochemical Pharmacology reported its ability to inhibit NF-κB signaling and reduce pro-inflammatory cytokine production in macrophage cell lines. The compound demonstrated superior efficacy to reference drugs in animal models of rheumatoid arthritis, with reduced hepatotoxicity concerns. These findings position it as a promising candidate for the development of novel anti-inflammatory agents with improved safety profiles.

Structure-activity relationship (SAR) studies have revealed that the chloro and fluoro substituents on the phenyl ring are critical for the compound's biological activity. Molecular docking simulations suggest that these halogen atoms participate in key interactions with target proteins, particularly through halogen bonding. The hydroxyl group at position 2 of the butanol chain appears essential for receptor binding, while the stereochemistry at this position significantly influences potency and selectivity.

Current research efforts are focusing on the development of prodrug derivatives of (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol to improve its pharmacokinetic properties. Preliminary results from a phase of metabolic studies indicate that ester prodrugs show enhanced oral bioavailability while maintaining the parent compound's pharmacological activity. These advancements may facilitate the translation of this promising molecule into clinical development.

In conclusion, (2S)-4-(3-chloro-2-fluorophenyl)butan-2-ol represents a versatile scaffold with multiple therapeutic potentials. The recent progress in its synthesis, mechanism elucidation, and pharmacological evaluation underscores its value as a lead compound in drug discovery. Future research directions will likely focus on further optimization of its drug-like properties and exploration of additional therapeutic indications.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd